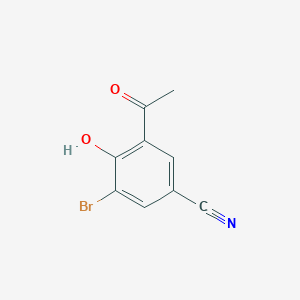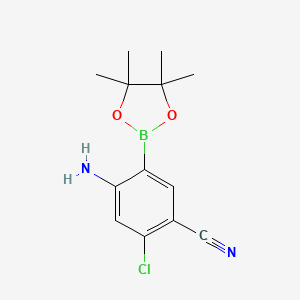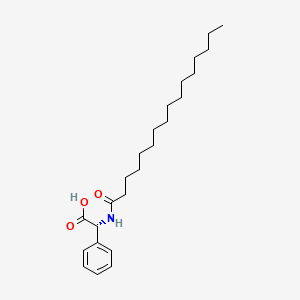
(r)-2-Palmitamido-2-phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hexadecanoyl-D-phenylglycine is a synthetic compound that belongs to the class of N-acyl amino acids It is characterized by the presence of a hexadecanoyl (palmitoyl) group attached to the nitrogen atom of D-phenylglycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecanoyl-D-phenylglycine typically involves the acylation of D-phenylglycine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
D-Phenylglycine+Hexadecanoyl chloride→N-Hexadecanoyl-D-phenylglycine+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-Hexadecanoyl-D-phenylglycine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-Hexadecanoyl-D-phenylglycine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the hexadecanoyl moiety can be reduced to an alcohol.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
科学研究应用
N-Hexadecanoyl-D-phenylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and surfactants.
作用机制
The mechanism of action of N-Hexadecanoyl-D-phenylglycine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
N-Phenylglycine: Lacks the hexadecanoyl group and has different chemical properties.
4-Hydroxyphenylglycine: Contains a hydroxyl group on the phenyl ring, leading to different reactivity.
3,5-Dihydroxyphenylglycine: Contains two hydroxyl groups on the phenyl ring, further altering its chemical behavior.
Uniqueness
N-Hexadecanoyl-D-phenylglycine is unique due to the presence of the long-chain hexadecanoyl group, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and proteins. This structural feature differentiates it from other phenylglycine derivatives and contributes to its specific applications and effects.
属性
分子式 |
C24H39NO3 |
|---|---|
分子量 |
389.6 g/mol |
IUPAC 名称 |
(2R)-2-(hexadecanoylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(26)25-23(24(27)28)21-18-15-14-16-19-21/h14-16,18-19,23H,2-13,17,20H2,1H3,(H,25,26)(H,27,28)/t23-/m1/s1 |
InChI 键 |
RWSCJQIKZILZMZ-HSZRJFAPSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](C1=CC=CC=C1)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



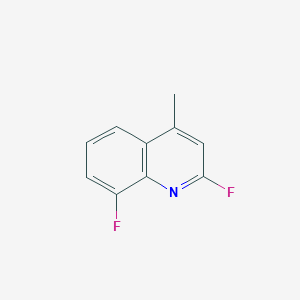
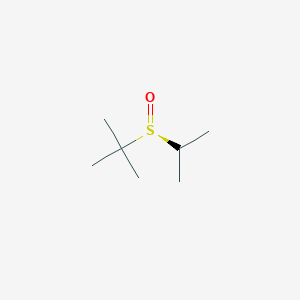
![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)
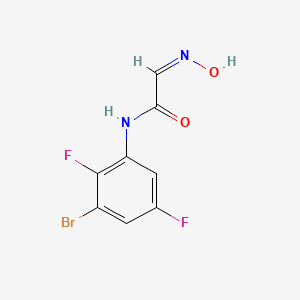


![1-[(4-Chlorophenoxy)acetyl]-3-methylpiperazine hydrochloride](/img/structure/B13904199.png)

![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)
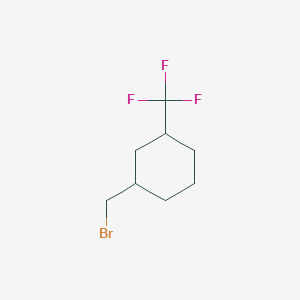
![Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)
